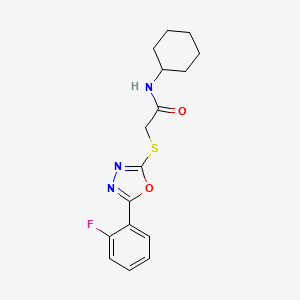

N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)23-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUCBNQTQRPVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: Finally, the cyclohexyl group is introduced through an acylation reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is . Its structure features a cyclohexyl group attached to an acetamide moiety, with a thioether linkage to a 1,3,4-oxadiazole ring substituted with a fluorophenyl group. This unique structure contributes to its biological activity.

Pharmacological Applications

-

Antimicrobial Activity

- Recent studies have indicated that compounds similar to N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, research has shown that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .

- Anti-inflammatory Properties

-

Anticancer Potential

- There is growing interest in the anticancer properties of oxadiazole derivatives. N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has shown promise in inhibiting cancer cell proliferation in vitro. Specific mechanisms may involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring and the fluorophenyl group may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural motifs include:

- 1,3,4-Oxadiazole core: Known for metabolic stability and hydrogen-bonding capacity.

- 2-Fluorophenyl substituent : Enhances lipophilicity and influences electronic properties.

- Thioacetamide linkage : Provides flexibility and sulfur-mediated interactions.

- N-Cyclohexyl group : Increases steric bulk and lipophilicity compared to aromatic substituents.

Table 1: Substituent Comparison with Analogs

Physical and Spectral Properties

- Melting Points: Fluorophenyl-containing analogs (e.g., 178–180°C in ) generally exhibit lower melting points compared to phthalazinone derivatives (>300°C, ), likely due to reduced hydrogen bonding.

- Spectroscopic Data :

Anticancer Potential

- Compound 154 (chlorophenyl-substituted): IC₅₀ of 3.8 µM against A549 lung cancer cells with 25-fold selectivity over HEK cells .

- Compounds 8 and 9 (benzodioxolylmethyl): Cytotoxic effects on A549 and C6 glioma cells (comparable to cisplatin) via MMP-9 inhibition .

Antimicrobial and Enzyme Inhibition

- COX-2 Inhibition : A fluorophenyl-triazolyl analog (Fig. 1, compound III in ) demonstrates COX-2 inhibition, suggesting the 2-fluorophenyl group in the target compound may confer similar activity.

- Antimicrobial Activity: Methoxyphenoxy derivatives (e.g., 7a-e in ) show gram-positive and fungal inhibition, highlighting the role of substituent electronics.

Key Differentiators and Implications

- Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound may improve metabolic stability and target affinity compared to chlorophenyl analogs .

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group likely enhances lipophilicity and bioavailability over benzothiazolyl or benzodioxolyl groups .

- Thioether Linkage : Facilitates sulfur-mediated interactions with enzyme active sites (e.g., MMP-9 in ).

Biological Activity

N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article synthesizes current research findings on its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to an acetamide moiety and a thioether connected to an oxadiazole ring. The presence of the 2-fluorophenyl group enhances its lipophilicity and biological interactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide against various cancer cell lines. The following table summarizes key findings from different research studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 29 | |

| MCF-7 | 29 | |

| HEPG2 | 1.18 ± 0.14 | |

| PC-3 (Prostate) | 0.67 | |

| HCT-116 (Colon) | 0.80 | |

| ACHN (Renal) | 0.87 |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cells, with lower IC50 values suggesting higher potency.

The mechanism by which N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Enzyme Inhibition : It demonstrates inhibitory activity against critical enzymes such as EGFR and Src, which are involved in cancer cell proliferation and survival. For instance, one study reported an IC50 of 0.24 µM for EGFR inhibition .

- Alkaline Phosphatase Inhibition : Another study highlighted its potential as an inhibitor of alkaline phosphatase with promising binding affinity .

Case Study 1: Anticancer Activity Assessment

In a systematic evaluation by Zhang et al., several oxadiazole derivatives were synthesized and screened for anticancer activity using TRAP PCR-ELISA assays. N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide was among the compounds tested and exhibited notable cytotoxicity against HEPG2 and MCF7 cell lines, outperforming traditional chemotherapeutics like staurosporine .

Case Study 2: Structure Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the oxadiazole ring significantly affect biological activity. The introduction of electron-withdrawing groups like fluorine enhanced potency against various cancer cell lines while maintaining selectivity .

Q & A

Basic: How can the synthesis of N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide be optimized for higher yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including thiadiazole/oxadiazole ring formation followed by acylation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .

- Catalysts : Use of NaH or K2CO3 improves coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), oxadiazole (δ 8.1–8.3 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> at m/z corresponding to C17H19FN3O2S (calc. 364.12) .

- FTIR : Confirm thioether (C–S, ~650 cm<sup>−1</sup>) and amide (N–H, ~3300 cm<sup>−1</sup>) bonds .

Advanced: How can researchers identify the biological targets of this compound, given its structural complexity?

Methodological Answer:

- Enzyme inhibition assays : Test against lipoxygenase (LOX), α-glucosidase, or acetylcholinesterase, which are common targets for oxadiazole derivatives. Use IC50 values to quantify potency .

- Molecular docking : Simulate interactions with proteins (e.g., COX-2, EGFR) using AutoDock Vina. Prioritize binding pockets with high affinity for fluorophenyl/oxadiazole moieties .

- Cellular assays : Screen for anti-proliferative activity in cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (0.1–100 µM) .

Advanced: How should contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be reconciled in SAR studies?

Methodological Answer:

- Substituent analysis : Compare derivatives with modified fluorophenyl (electron-withdrawing) vs. methoxy (electron-donating) groups. Fluorine enhances membrane permeability but may reduce solubility, affecting assay variability .

- Dose optimization : Conduct time-kill assays (antimicrobial) vs. MTT assays (anticancer) to differentiate concentration-dependent effects .

- Metabolic stability : Use microsomal assays to assess if contradictory results arise from compound degradation in specific models .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of oxadiazole-thioacetamide derivatives?

Methodological Answer:

- Core modifications : Replace cyclohexyl with aryl groups (e.g., 4-nitrophenyl) to enhance π-π stacking with target proteins .

- Bioisosteric replacement : Substitute oxadiazole with thiadiazole and compare IC50 values in enzyme assays .

- Quantitative SAR (QSAR) : Use ML models (e.g., Random Forest) to correlate logP, polar surface area, and H-bond donors with activity .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for oxadiazoles) .

- Light sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products via LC-MS .

Advanced: What experimental approaches address low aqueous solubility in pharmacokinetic studies?

Methodological Answer:

- Prodrug synthesis : Introduce phosphate esters at the acetamide group to enhance solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) and assess release kinetics in PBS .

- Co-solvent systems : Use PEG-400/water (1:1) for in vivo dosing; validate bioavailability via LC-MS/MS .

Advanced: What mechanistic insights explain the role of the oxadiazole ring in bioactivity?

Methodological Answer:

- Electron-deficient ring : Participates in charge-transfer interactions with enzyme active sites (e.g., LOX’s Fe<sup>3+</sup> center) .

- Conformational rigidity : Restricts rotation, enhancing binding affinity to hydrophobic pockets .

- Hydrogen bonding : Oxadiazole’s N-atoms act as H-bond acceptors with Ser530 in COX-2 .

Advanced: How can computational methods predict off-target effects or toxicity?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase to identify unintended interactions with hERG channels or CYP450 isoforms .

- ToxCast profiling : Screen against Tox21 databases to flag hepatotoxicity or mutagenicity risks .

- MD simulations : Simulate membrane permeability (logP >3) to predict CNS side effects .

Advanced: What experimental controls ensure reproducibility in biological assays for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.